Dhx9-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhx9-IN-6 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an ATP-independent RNA helicase. DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dhx9-IN-6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of the core structure: This typically involves cyclization reactions or coupling reactions using appropriate starting materials.
Functional group modifications: Introduction of functional groups through substitution reactions, oxidation, or reduction.
Purification and characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dhx9-IN-6 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Dhx9-IN-6 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of DHX9 in various biochemical pathways and to develop new synthetic methodologies.
Biology: Investigates the biological functions of DHX9, including its role in RNA processing and genomic stability.
Medicine: Explores the therapeutic potential of DHX9 inhibition in cancer treatment, particularly in tumors with microsatellite instability.
Wirkmechanismus
Dhx9-IN-6 exerts its effects by inhibiting the activity of DHX9, leading to the accumulation of RNA/DNA secondary structures such as R-loops and circular RNA. This induces replication stress and prevents DNA replication in the S phase, ultimately leading to apoptosis in cancer cells. The molecular targets and pathways involved include the RNA helicase activity of DHX9 and its interactions with various RNA and DNA substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dhx9-IN-2: Another small molecule inhibitor targeting DHX9, with similar anti-cancer properties.
Dhx9-IN-3: A compound with a different chemical structure but similar mechanism of action.
Uniqueness
Dhx9-IN-6 is unique due to its specific binding affinity and selectivity for DHX9, making it a potent inhibitor with potential therapeutic applications in cancer treatment. Its ability to induce replication stress and apoptosis in cancer cells with microsatellite instability sets it apart from other inhibitors .
Eigenschaften
Molekularformel |
C23H18ClFN4O4S2 |
---|---|
Molekulargewicht |
533.0 g/mol |
IUPAC-Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-[(5-fluoropyridin-3-yl)methoxy]pyridin-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H18ClFN4O4S2/c1-35(31,32)29-19-8-16(24)7-18(9-19)28-23(30)21-6-15(13-34-21)22-20(3-2-4-27-22)33-12-14-5-17(25)11-26-10-14/h2-11,13,29H,12H2,1H3,(H,28,30) |
InChI-Schlüssel |
NPHAXUSEUGJGNE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CC(=CS2)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.